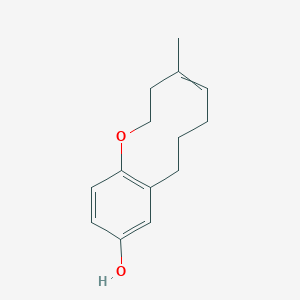
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol is a chemical compound belonging to the class of benzoxecins These compounds are characterized by a benzene ring fused to an oxecin ring, which is a seven-membered ring containing an oxygen atom The presence of a hydroxyl group at the 10th position and a methyl group at the 4th position further defines its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate oxecin precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the benzene ring.
Substitution: The methyl group or hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction may result in the formation of a fully saturated benzoxecin ring.
科学研究应用
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group and the benzoxecin ring play crucial roles in these interactions, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol: Lacks the methyl group at the 4th position.
4-methyl-2H-1-benzoxecin-10-ol: Lacks the tetrahydro structure, resulting in a different ring configuration.
Uniqueness
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol is unique due to the specific arrangement of its functional groups and the presence of both a hydroxyl and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-ol |
InChI |
InChI=1S/C14H18O2/c1-11-4-2-3-5-12-10-13(15)6-7-14(12)16-9-8-11/h4,6-7,10,15H,2-3,5,8-9H2,1H3 |
InChI 键 |
XRPYIGNEYBFIKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCCC2=C(C=CC(=C2)O)OCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine](/img/structure/B15174623.png)
![5-Pyridin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15174639.png)
amine](/img/structure/B15174643.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15174646.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
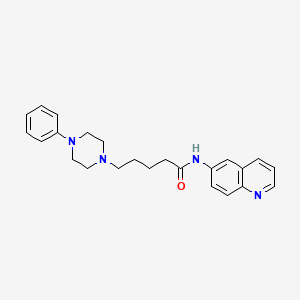
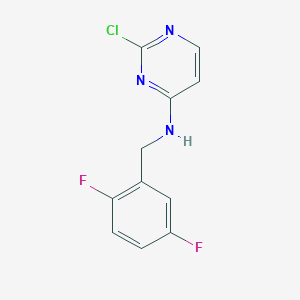
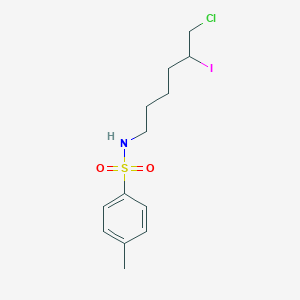
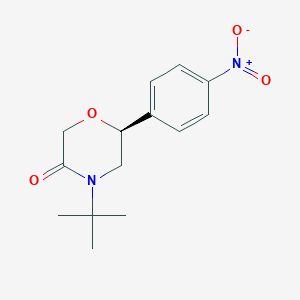
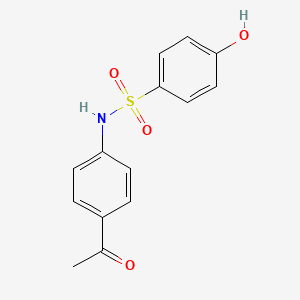
![Benzamide,3-[(dimethylamino)methyl]-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoroMethyl)-](/img/structure/B15174697.png)

